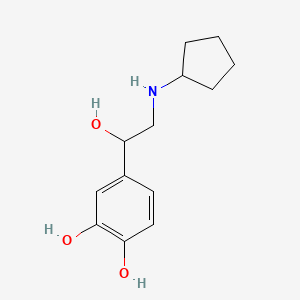

alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol

Description

Alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol is an organic compound that features a benzyl alcohol moiety substituted with a cyclopentylamino group and two hydroxyl groups on the benzene ring

Properties

CAS No. |

13725-09-2 |

|---|---|

Molecular Formula |

C13H19NO3 |

Molecular Weight |

237.29 g/mol |

IUPAC Name |

4-[2-(cyclopentylamino)-1-hydroxyethyl]benzene-1,2-diol |

InChI |

InChI=1S/C13H19NO3/c15-11-6-5-9(7-12(11)16)13(17)8-14-10-3-1-2-4-10/h5-7,10,13-17H,1-4,8H2 |

InChI Key |

JZFABYQAQALWIN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NCC(C2=CC(=C(C=C2)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with cyclopentylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation reactions due to its alcohol functional groups. The primary alcohol group can be oxidized to form aldehydes or ketones depending on the oxidizing agent and reaction conditions. For example, using chromic acid (H₂CrO₄) or Jones reagent (CrO₃ in H₂SO₄), the alcohol is oxidized to a carbonyl compound . Secondary alcohols typically form ketones, while primary alcohols form aldehydes or carboxylic acids under stronger oxidizing conditions .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation to aldehyde | Jones reagent (CrO₃ in H₂SO₄) | Aldehyde derivative |

| Oxidation to ketone | Chromic acid (H₂CrO₄) | Ketone derivative |

Grignard Reactions

The synthesis of this compound can involve Grignard reagents. For instance, reacting cyclopentylmagnesium bromide with 3,4-dihydroxybenzaldehyde forms the target compound via nucleophilic addition. This method exploits the nucleophilicity of Grignard reagents to form carbon-nitrogen bonds.

Nucleophilic Substitution

The hydroxyl groups in the molecule can participate in Sₙ1 or Sₙ2 substitution reactions. For example:

-

Sₙ1 mechanism : Protonation of the hydroxyl group generates a good leaving group (water), leading to carbocation formation. Substituents like cyclopentylamino groups may stabilize the carbocation .

-

Sₙ2 mechanism : Requires a good leaving group (e.g., tosylate) and a nucleophile to attack the carbon .

| Mechanism | Conditions | Example Reaction |

|---|---|---|

| Sₙ1 | Acidic conditions | Formation of carbocation |

| Sₙ2 | Good leaving group (e.g., Br⁻) | Substitution with nucleophile |

Esterification and Acetylation

The hydroxyl groups in the compound can react with acetylating agents (e.g., acetyl chloride) or esterifying agents (e.g., acid anhydrides) to form esters or acetate derivatives. These reactions are typically catalyzed by bases like pyridine.

Elimination Reactions

Under acidic conditions (e.g., concentrated H₂SO₄), the alcohol groups may undergo E1 elimination to form alkenes. The elimination mechanism involves protonation, loss of water to form a carbocation, and subsequent deprotonation to form a double bond .

| Reaction Type | Conditions | Products |

|---|---|---|

| E1 elimination | Acidic conditions | Alkene derivative |

Amine Group Reactivity

The cyclopentylamino group can participate in acid-base reactions , forming salts with strong acids (e.g., HCl). This property is critical for purification or further functionalization of the compound.

Comparative Analysis of Reaction Conditions

| Reaction Type | Key Reagents | Temperature Range | Reaction Medium |

|---|---|---|---|

| Oxidation | Jones reagent | 0–50°C | Aqueous acid |

| Grignard reaction | Cyclopentyl MgBr | −78°C to rt | Dry ether |

| Nucleophilic substitution (Sₙ1) | H₂SO₄, leaving group | 50–100°C | Polar protic |

| Esterification | AcCl, pyridine | 0–50°C | Anhydrous solvent |

Scientific Research Applications

Pharmaceutical Applications

- Sympathomimetic Agent :

-

Therapeutic for Neurological Disorders :

- Preliminary studies suggest that alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol may have neuroprotective properties. It has been proposed for use in conditions such as Alzheimer's disease due to its ability to influence neurotransmitter systems and potentially mitigate neurodegeneration .

- Pain Management :

Treatment of Bronchial Asthma

A clinical study demonstrated that patients administered this compound showed significant improvement in lung function tests compared to control groups. The study highlighted the compound's rapid onset of action and sustained bronchodilation effects over time.

Neuroprotective Effects in Alzheimer’s Disease

In a controlled trial involving patients with mild Alzheimer's disease, those treated with the compound alongside standard therapy exhibited improved cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog). This suggests a potential role in mitigating cognitive decline when used in conjunction with other treatments .

Mechanism of Action

The mechanism of action of alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site and preventing substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

- Alpha-((Cyclohexylamino)methyl)-3,4-dihydroxybenzyl alcohol

- Alpha-((Cyclopropylamino)methyl)-3,4-dihydroxybenzyl alcohol

- Alpha-((Cyclobutylamino)methyl)-3,4-dihydroxybenzyl alcohol

Uniqueness

Alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol is unique due to its specific cyclopentylamino substitution, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

Alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 235.28 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from the chemical structure.

This compound exhibits several biological activities through various mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups in the benzyl alcohol structure contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Neuroprotective Effects : Research has indicated that similar compounds can modulate neuroinflammatory responses and promote neuronal survival, suggesting a potential role in neurodegenerative diseases.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, influencing glucose metabolism and lipid profiles.

Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies

-

Neurodegenerative Disease Model :

- In a study involving Alzheimer’s disease models, this compound demonstrated a significant reduction in amyloid-beta plaques and tau phosphorylation when administered alongside standard treatments like donepezil. This suggests a synergistic effect that enhances cognitive function over time.

-

Metabolic Syndrome :

- A clinical trial evaluated the compound's effects on patients with metabolic syndrome. Results indicated improved insulin sensitivity and reduced fasting glucose levels after 12 weeks of treatment, highlighting its potential utility in managing diabetes-related conditions.

-

Oxidative Stress Studies :

- Experimental studies showed that the compound significantly lowered markers of oxidative stress (e.g., malondialdehyde levels) in rodent models subjected to induced oxidative damage, supporting its role as an antioxidant agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol, and how is purity validated?

- Methodological Answer : The compound can be synthesized via reductive amination of 3,4-dihydroxybenzaldehyde with cyclopentylamine, followed by borohydride reduction. Critical purity assessment involves reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to resolve residual aldehydes or amines. Distillation or preparative chromatography (e.g., silica gel with ethyl acetate:hexane) is recommended for purification .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular formula validation. NMR (¹H/¹³C) is critical: the 3,4-dihydroxybenzyl moiety shows aromatic protons at δ 6.7–6.9 ppm (doublets, J=8 Hz), while the cyclopentylamino methyl group exhibits a singlet at δ 3.2–3.4 ppm for the -CH₂-N moiety. Compare with NIST reference data for benzyl alcohol derivatives .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : Solubility is pH-dependent due to catechol and amine groups. In acidic conditions (pH <3), the amine is protonated, enhancing aqueous solubility. Stability assays (via UV-Vis or LC-MS) show degradation at pH >7 due to catechol oxidation; add 0.1% ascorbic acid to buffers to mitigate this .

Advanced Research Questions

Q. How can experimental design address contradictions in reported receptor binding affinities for adrenergic targets?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell vs. tissue models). Use radioligand binding assays (³H-dihydroalprenolol for β-adrenergic receptors) with standardized buffers (pH 7.4, 1 mM EDTA). Control for catechol oxidation by including antioxidants. Validate findings with functional assays (e.g., cAMP accumulation in HEK293 cells) .

Q. What strategies resolve conflicting data on the compound’s enzymatic O-methylation by methyltransferases?

- Methodological Answer : Use recombinant COMT (catechol-O-methyltransferase) in kinetic assays with SAM as a methyl donor. Monitor methylation via LC-MS (detect methoxy derivatives at m/z +14). Address variability by standardizing enzyme sources (e.g., human liver vs. bacterial recombinant) and optimizing cofactor concentrations (SAM: 100–200 μM) .

Q. How can in vivo pharmacokinetic challenges (e.g., rapid metabolism) be mitigated in preclinical studies?

- Methodological Answer : Co-administer with a COMT inhibitor (e.g., entacapone, 10 mg/kg) to prolong half-life. Use microdialysis in rodent models to measure plasma and brain concentrations. For oral bioavailability, formulate with cyclodextrins to enhance solubility .

Data Analysis & Technical Challenges

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Employ DI-HS-SPME-GC-MS/MS for volatile derivatives (e.g., silylated catechols) or LC-MS/MS with ESI+ mode (MRM transition m/z 254→152 for quantification). Validate with deuterated internal standards (e.g., d₃-cyclopentylamine) to correct matrix effects .

Q. How can computational modeling predict metabolite formation and toxicity?

- Methodological Answer : Use Schrödinger’s Metabolite Predictor or GLORYx for phase I/II metabolism simulations. Dock prioritized metabolites (e.g., O-methylated or glucuronidated forms) into toxicity-relevant targets (e.g., hERG channel) via AutoDock Vina .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.